1,1,4-Trioxo-3,4-dihydro-2H-1,2,3-benzothiadiazine-7-carbohydrazide
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Overview
Description
1,1,4-Trioxo-3,4-dihydro-2H-1,2,3-benzothiadiazine-7-carbohydrazide is a complex organic compound belonging to the benzothiadiazine family. This compound is characterized by the presence of a benzothiadiazine ring system, which is known for its diverse pharmacological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,4-Trioxo-3,4-dihydro-2H-1,2,3-benzothiadiazine-7-carbohydrazide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate hydrazides with thiadiazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening to identify the most efficient reaction conditions. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1,1,4-Trioxo-3,4-dihydro-2H-1,2,3-benzothiadiazine-7-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can yield corresponding amines and thiols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzothiadiazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .
Scientific Research Applications
1,1,4-Trioxo-3,4-dihydro-2H-1,2,3-benzothiadiazine-7-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,1,4-Trioxo-3,4-dihydro-2H-1,2,3-benzothiadiazine-7-carbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function. This can result in various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,1,3-Trioxo-2H,4H-thieno[3,4-e][1,2,4]thiadiazine: Known for its antiviral activity.
3,4-Dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide: Studied for its pharmacological activities, including antimicrobial and anticancer effects.
Uniqueness
1,1,4-Trioxo-3,4-dihydro-2H-1,2,3-benzothiadiazine-7-carbohydrazide is unique due to its specific structural features and the presence of the carbohydrazide group. This allows it to interact with a distinct set of biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
1,1,4-trioxo-2,3-dihydro-1λ6,2,3-benzothiadiazine-7-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O4S/c9-10-7(13)4-1-2-5-6(3-4)17(15,16)12-11-8(5)14/h1-3,12H,9H2,(H,10,13)(H,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSVGJPEGVGKBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NN)S(=O)(=O)NNC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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